7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
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Overview
Description
7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is an organic compound with a unique spirocyclic structure. This compound is characterized by its two oxygen atoms and one nitrogen atom within the spiro ring system, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with phenyl isocyanate to form the desired carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: Lacks the phenyl and carboxamide groups, making it less versatile.
N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide: Similar structure but different substituents, leading to variations in reactivity and applications.
Uniqueness
The presence of both the phenyl and carboxamide groups in 7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3This compound’s unique spirocyclic structure also contributes to its distinct properties and versatility in various fields .
Properties
IUPAC Name |
7,7-dimethyl-N-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-14(2)19-10-15(11-20-14)8-17(9-15)13(18)16-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKSGJJHNLQNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3=CC=CC=C3)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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